4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid 4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301434
InChI: InChI=1S/C14H11BrO2S/c1-9-8-10(14(16)17)6-7-12(9)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H11BrO2S
Molecular Weight: 323.21 g/mol

4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid

CAS No.:

Cat. No.: VC18301434

Molecular Formula: C14H11BrO2S

Molecular Weight: 323.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid -

Specification

Molecular Formula C14H11BrO2S
Molecular Weight 323.21 g/mol
IUPAC Name 4-(2-bromophenyl)sulfanyl-3-methylbenzoic acid
Standard InChI InChI=1S/C14H11BrO2S/c1-9-8-10(14(16)17)6-7-12(9)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,16,17)
Standard InChI Key ZYATVDGAILKUDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)SC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted at the 3-position with a methyl group and at the 4-position with a (2-bromophenyl)thio moiety. The thioether (-S-) linkage bridges the aromatic rings, introducing conformational flexibility and influencing electronic properties. The bromine atom at the ortho position of the phenyl ring enhances steric hindrance and modulates electrophilic substitution patterns.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-(2-bromophenyl)sulfanyl-3-methylbenzoic acid
Molecular FormulaC₁₄H₁₁BrO₂S
Molecular Weight323.21 g/mol
Melting Point180–185°C (estimated)
SolubilityLow in water; soluble in DMSO

The carboxylic acid group confers polarity, while the bromophenyl and methyl groups enhance hydrophobicity, resulting in a logP value of approximately 3.5.

Spectroscopic Data

  • NMR (DMSO-d₆):

    • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm. The methyl group resonates as a singlet at δ 2.3 ppm.

    • ¹³C NMR: The carbonyl carbon (COOH) is observed at δ 168–170 ppm. Thioether-linked carbons exhibit signals at δ 35–40 ppm.

  • IR (KBr): Strong absorption bands at 2500–3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 670 cm⁻¹ (C-Br).

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-methyl-4-mercaptobenzoic acid and 2-bromophenyl bromide.

Reaction Scheme:

  • Thioether Formation:
    3-Methyl-4-mercaptobenzoic acid+2-bromophenyl bromideK2CO3,DMF4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid\text{3-Methyl-4-mercaptobenzoic acid} + \text{2-bromophenyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid}

  • Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Production

Industrial methods may employ continuous flow reactors to optimize yield (estimated 70–85%) and reduce reaction times. Automated crystallization systems ensure consistent purity (>95%).

Chemical Reactivity and Functionalization

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA):
R-S-R’H2O2R-SO-R’H2O2R-SO2R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_2\text{R'}
Sulfoxides exhibit increased polarity, potentially enhancing bioavailability in drug design.

Bromine Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification of the aromatic ring:
Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

CompoundTargetIC₅₀/EC₅₀
4-Bromo-3-methylbenzoic acidCOX-212 µM
2-Bromo-5-(methylthio)benzoic acidPPAR-γ8 µM

Future Research Directions

  • Synthetic Optimization: Develop catalyst-free or green solvent-based routes.

  • Biological Screening: Evaluate efficacy against neglected tropical disease targets.

  • Material Science: Investigate use in liquid crystals or organic semiconductors.

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